![molecular formula C19H13BrF2N2O3S B7518983 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B7518983.png)
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide, also known as BAY-876, is a small molecule inhibitor that targets the mitochondrial pyruvate carrier (MPC). The MPC is a key component of the mitochondrial pyruvate oxidation pathway, which plays a crucial role in energy metabolism. BAY-876 has been shown to inhibit the MPC and reduce the growth of cancer cells in vitro and in vivo.
Mechanism of Action
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide inhibits the MPC, which is responsible for transporting pyruvate into the mitochondria for oxidation. By inhibiting the MPC, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide reduces the mitochondrial respiration and ATP production, leading to a decrease in cancer cell proliferation and survival. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to induce autophagy and apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to induce metabolic changes in cancer cells, including a decrease in glucose uptake and lactate production, as well as an increase in oxidative stress and reactive oxygen species (ROS) production. These changes are thought to contribute to the anticancer effects of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is its specificity for the MPC, which allows for selective inhibition of cancer cell metabolism without affecting normal cells. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to enhance the efficacy of other anticancer agents, which may have important clinical implications. However, one limitation of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is its poor solubility, which may affect its pharmacokinetic properties and limit its clinical application.
Future Directions
Future studies on 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its clinical efficacy. In addition, further studies could investigate the potential of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide as a combination therapy with other anticancer agents. Finally, studies could explore the role of the MPC in other diseases, such as metabolic disorders and neurodegenerative diseases, and the potential of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide as a therapeutic agent in these contexts.
Conclusion:
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide is a small molecule inhibitor that targets the MPC and has shown promising anticancer effects in preclinical models. Its specificity for cancer cells and ability to enhance the efficacy of other anticancer agents make it a promising therapeutic agent for cancer treatment. Future studies could further optimize its pharmacokinetic properties and investigate its potential in other diseases.
Synthesis Methods
The synthesis of 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2,4-difluoroaniline to yield 3-(4-bromophenyl)sulfonamide-N-(2,4-difluorophenyl)aniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers. In addition, 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. These findings suggest that 3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide may have potential as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O3S/c20-13-4-7-15(8-5-13)24-28(26,27)16-3-1-2-12(10-16)19(25)23-18-9-6-14(21)11-17(18)22/h1-11,24H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBOBPWLPQBAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)

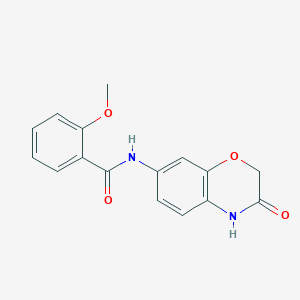

![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)

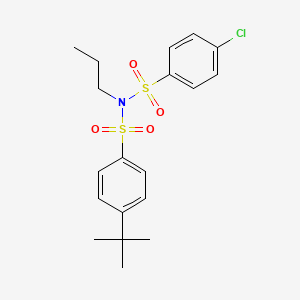
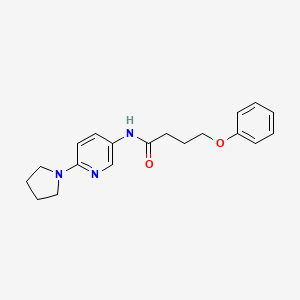
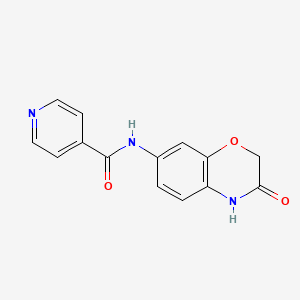
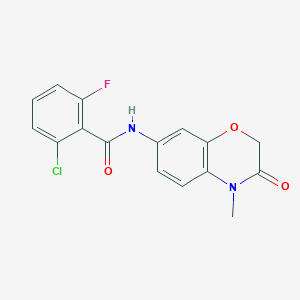
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)
